![molecular formula C13H12N4O2 B11859622 6-[(3-methoxyphenyl)methoxy]-7H-purine CAS No. 67733-84-0](/img/structure/B11859622.png)
6-[(3-methoxyphenyl)methoxy]-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-Methoxybenzyl)oxy)-1H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Methoxybenzyl)oxy)-1H-purine typically involves the reaction of a purine derivative with a 3-methoxybenzyl halide under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-((3-Methoxybenzyl)oxy)-1H-purine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-((3-Hydroxybenzyl)oxy)-1H-purine.
Reduction: Formation of partially or fully reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-((3-Methoxybenzyl)oxy)-1H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((3-Methoxybenzyl)oxy)-1H-purine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-((3-Methoxybenzyl)oxy)-2-pyridinecarboxylic acid
- 6-(3-Methoxybenzyl)pyrazin-2(1H)-one
Uniqueness
6-((3-Methoxybenzyl)oxy)-1H-purine is unique due to its specific structure, which combines the purine core with a methoxybenzyl group. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
67733-84-0 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
6-[(3-methoxyphenyl)methoxy]-7H-purine |
InChI |
InChI=1S/C13H12N4O2/c1-18-10-4-2-3-9(5-10)6-19-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
InChI Key |
PGJZWBYTERXCMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


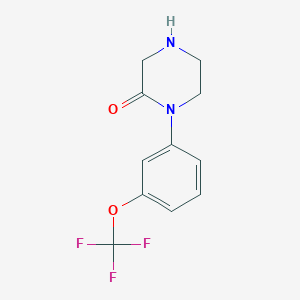
![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)
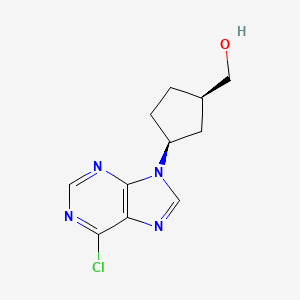
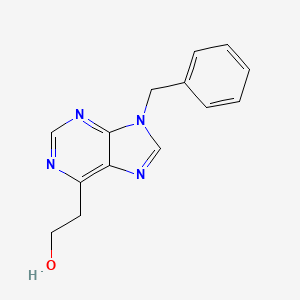

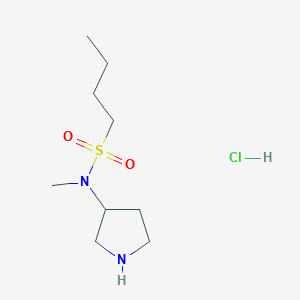
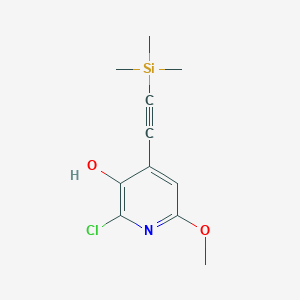


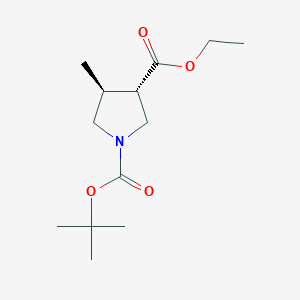
![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
